![molecular formula C20H14I2N2O2 B5182601 N,N'-bis(4-iodophenyl)isophthalamide CAS No. 5344-95-6](/img/structure/B5182601.png)
N,N'-bis(4-iodophenyl)isophthalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N'-bis(4-iodophenyl)isophthalamide (abbreviated as BIPI) is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. BIPI is a highly selective and potent inhibitor of the protein-protein interaction between the transcription factor STAT3 and its upstream kinase JAK2. This interaction plays a crucial role in the development and progression of various types of cancer and inflammatory diseases.
Mecanismo De Acción
N,N'-bis(4-iodophenyl)isophthalamide exerts its effects by selectively inhibiting the protein-protein interaction between STAT3 and JAK2. This interaction is essential for the activation of STAT3, which plays a crucial role in the development and progression of cancer and inflammatory diseases. By inhibiting this interaction, N,N'-bis(4-iodophenyl)isophthalamide effectively blocks the activation of STAT3, leading to reduced proliferation and survival of cancer cells and decreased inflammation in inflammatory diseases.
Biochemical and Physiological Effects:
N,N'-bis(4-iodophenyl)isophthalamide has been shown to have a variety of biochemical and physiological effects. In cancer cells, N,N'-bis(4-iodophenyl)isophthalamide inhibits cell growth and proliferation, induces apoptosis, and reduces migration and invasion. In animal models of inflammatory disease, N,N'-bis(4-iodophenyl)isophthalamide reduces inflammation, decreases tissue damage, and improves disease symptoms. Additionally, N,N'-bis(4-iodophenyl)isophthalamide has been shown to enhance the efficacy of chemotherapy and radiotherapy in cancer treatment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N,N'-bis(4-iodophenyl)isophthalamide is its high selectivity and potency for the STAT3-JAK2 interaction. This makes it an ideal tool for studying the role of this interaction in cancer and inflammatory diseases. Additionally, N,N'-bis(4-iodophenyl)isophthalamide has been shown to have low toxicity in animal models, making it a relatively safe compound to use in lab experiments. However, one limitation of N,N'-bis(4-iodophenyl)isophthalamide is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for research on N,N'-bis(4-iodophenyl)isophthalamide. One area of interest is the development of more soluble analogs of N,N'-bis(4-iodophenyl)isophthalamide that can be more easily administered in vivo. Additionally, there is potential for the use of N,N'-bis(4-iodophenyl)isophthalamide in combination with other cancer treatments to enhance efficacy. Finally, further research is needed to fully understand the role of the STAT3-JAK2 interaction in cancer and inflammatory diseases, and the potential for N,N'-bis(4-iodophenyl)isophthalamide as a therapeutic agent in these diseases.
Métodos De Síntesis
The synthesis of N,N'-bis(4-iodophenyl)isophthalamide involves a multi-step process that starts with the reaction of 4-iodobenzoic acid with thionyl chloride to form 4-iodobenzoyl chloride. The resulting compound is then reacted with 2-amino-terephthalic acid to form N,N'-bis(4-iodophenyl)isophthalamide. The final product is obtained through a series of purification steps, including recrystallization and column chromatography.
Aplicaciones Científicas De Investigación
N,N'-bis(4-iodophenyl)isophthalamide has been extensively studied for its potential applications in cancer and inflammatory disease research. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo, as well as reduce inflammation in animal models of inflammatory disease. Additionally, N,N'-bis(4-iodophenyl)isophthalamide has been shown to enhance the efficacy of chemotherapy and radiotherapy in cancer treatment.
Propiedades
IUPAC Name |
1-N,3-N-bis(4-iodophenyl)benzene-1,3-dicarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14I2N2O2/c21-15-4-8-17(9-5-15)23-19(25)13-2-1-3-14(12-13)20(26)24-18-10-6-16(22)7-11-18/h1-12H,(H,23,25)(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSQHIEWXNTZCMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)NC2=CC=C(C=C2)I)C(=O)NC3=CC=C(C=C3)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14I2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90385712 |
Source
|
Record name | 1-N,3-N-bis(4-iodophenyl)benzene-1,3-dicarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90385712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
568.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-N,3-N-bis(4-iodophenyl)benzene-1,3-dicarboxamide | |
CAS RN |
5344-95-6 |
Source
|
Record name | 1-N,3-N-bis(4-iodophenyl)benzene-1,3-dicarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90385712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.